molecular formula C14H21N3O4S B5649211 (1S*,5R*)-3-acetyl-6-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-acetyl-6-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5649211
M. Wt: 327.40 g/mol
InChI Key: CEGZDUCTDAGHAQ-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of diazabicyclo[3.2.2]nonane derivatives often involves complex reactions, focusing on achieving the desired stereochemistry and functional group incorporation. While specific methods for the synthesis of "(1S*,5R*)-3-acetyl-6-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane" are not directly documented, related works involve multistep synthesis processes including the use of protecting groups, selective functionalization, and stereocontrolled reactions to construct the bicyclic framework with desired substituents (Veremeeva et al., 2019).

Molecular Structure Analysis

The molecular structure of diazabicyclo[3.2.2]nonane derivatives is characterized by a bicyclic system containing two nitrogen atoms within the ring structure. This unique arrangement affects the compound's electronic distribution and spatial configuration, contributing to its reactivity and interaction with biological targets. The X-ray diffraction studies and spectroscopic analyses (NMR, IR) provide detailed insights into the conformational preferences and structural features of these molecules (Fernández et al., 1992).

Chemical Reactions and Properties

Diazabicyclo[3.2.2]nonane derivatives participate in a variety of chemical reactions, influenced by the functional groups attached to the bicyclic core. They may undergo nucleophilic substitution, addition reactions, and electrocyclic processes, enabling further derivatization or transformation into more complex structures. The presence of isoxazole and sulfonyl groups in "(1S*,5R*)-3-acetyl-6-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane" suggests potential for specific reactivity patterns, including interactions with biological molecules or participation in catalytic cycles (Cruz Cruz et al., 2009).

properties

IUPAC Name

1-[(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-9-14(10(2)21-15-9)22(19,20)17-7-12-4-5-13(17)8-16(6-12)11(3)18/h12-13H,4-8H2,1-3H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGZDUCTDAGHAQ-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC3CCC2CN(C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone

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